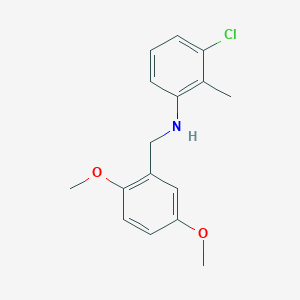![molecular formula C21H22N2O B5713685 4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5713685.png)
4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MP-10 and has been found to exhibit various biochemical and physiological effects in preclinical studies.
Wirkmechanismus
The mechanism of action of MP-10 is not fully understood, but it is believed to act on various biological targets. MP-10 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory prostaglandins. MP-10 has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
MP-10 has been found to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. MP-10 has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MP-10 has been found to have a low toxicity profile, making it a potential drug candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MP-10 in lab experiments include its high purity and yield, as well as its potential therapeutic applications. However, the limitations of using MP-10 include its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research of MP-10. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and inflammatory disorders. Another potential direction is to investigate its mechanism of action and identify new biological targets. Additionally, future studies could focus on improving the solubility and bioavailability of MP-10 to enhance its therapeutic potential.
In conclusion, MP-10 is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to yield high purity and yield, making it suitable for scientific research applications. MP-10 has been found to exhibit various biochemical and physiological effects in preclinical studies, and its potential as a drug candidate for the treatment of various diseases warrants further investigation.
Synthesemethoden
The synthesis of MP-10 involves the reaction of 4-bromoaniline and 2-methyl-5-phenylpyrrole in the presence of a palladium catalyst. The resulting product is then reacted with morpholine to yield 4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine. The synthesis of MP-10 has been optimized to yield high purity and yield, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
MP-10 has been found to exhibit various therapeutic applications in preclinical studies. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. MP-10 has also been found to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
4-[4-(2-methyl-5-phenylpyrrol-1-yl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-17-7-12-21(18-5-3-2-4-6-18)23(17)20-10-8-19(9-11-20)22-13-15-24-16-14-22/h2-12H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVAGARMEDOEGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)N3CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5713610.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5713619.png)


![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5713628.png)
![2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5713630.png)


![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5713645.png)
![8-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5713651.png)
![N,N,N'-trimethyl-N'-[3-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5713658.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5713670.png)
